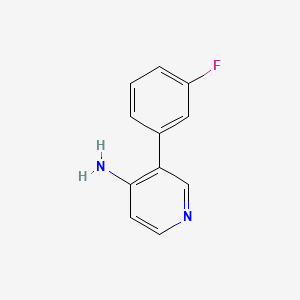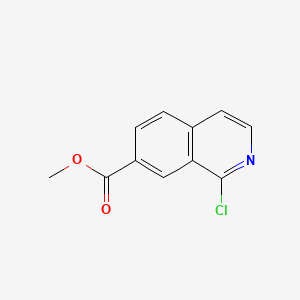
Methyl 1-chloroisoquinoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-chloroisoquinoline-7-carboxylate” is a chemical compound with the IUPAC name “methyl 1-chloro-7-isoquinolinecarboxylate”. It has a molecular weight of 221.64 . The compound is typically stored at ambient temperature .
Molecular Structure Analysis
The InChI code for “Methyl 1-chloroisoquinoline-7-carboxylate” is1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-4-5-13-10(12)9(7)6-8/h2-6H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 1-chloroisoquinoline-7-carboxylate” is a solid powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Research has explored the synthesis of various derivatives related to Methyl 1-chloroisoquinoline-7-carboxylate and their potential anticancer effects. For example, a study aimed to produce new derivatives and evaluate their anticancer effect against the breast cancer MCF-7 cell line. The compounds demonstrated significant anticancer activity compared to a reference compound, indicating their potential in cancer treatment (Gaber et al., 2021).
Mass Spectrometry and Drug Analysis
In the realm of analytical chemistry, particularly mass spectrometry, substituted isoquinolines, including those related to Methyl 1-chloroisoquinoline-7-carboxylate, have been studied for their potential as drug candidates. The unusual gas-phase formations of carboxylic acids from these compounds offer insights into their behavior under mass spectrometric conditions, providing valuable data for clinical, forensic, or doping control analysis (Thevis et al., 2008).
Photodegradation Studies
The photodegradation of quinolinecarboxylic herbicides, which share structural similarities with Methyl 1-chloroisoquinoline-7-carboxylate, has been investigated in aqueous systems. These studies provide insights into the environmental fate and degradation pathways of such compounds, which is crucial for understanding their persistence and impact in aquatic environments (Pinna & Pusino, 2012).
Antitumor Properties
Further research into 7-chloroquinoline derivatives has demonstrated their antitumor properties, including the induction of cell cycle arrest and apoptosis in cancer cells. This suggests a potential therapeutic application for these compounds in treating cancer (Sonego et al., 2019).
Antioxidant Properties
The synthesis and investigation of antioxidant properties of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates have also been conducted. Some of these compounds have shown potential antioxidant activity, which could have implications for their use in medical or cosmetic applications (Saraiva et al., 2015).
Safety and Hazards
“Methyl 1-chloroisoquinoline-7-carboxylate” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, mist, spray (P261), washing skin thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
methyl 1-chloroisoquinoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-4-5-13-10(12)9(7)6-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKDMOYPYAUGPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

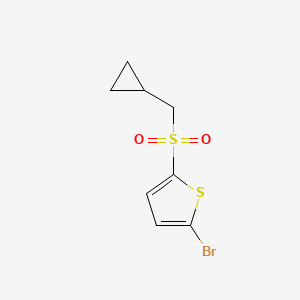

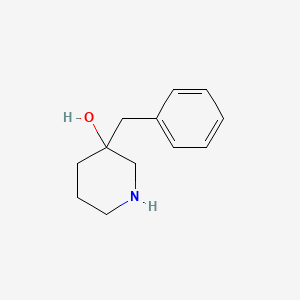
![5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B595820.png)


![4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester](/img/structure/B595827.png)
![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B595829.png)
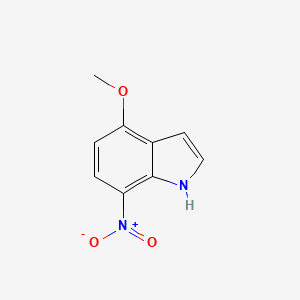

![[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride](/img/structure/B595832.png)
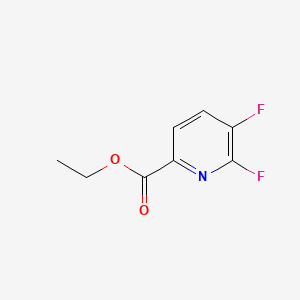
![O-[(6-chloropyridin-2-yl)methyl]hydroxylamine](/img/structure/B595835.png)
